6-Methylbenzo[d][1,3]dioxol-5-amine
Overview
Description
6-Methylbenzo[d][1,3]dioxol-5-amine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Labeling of Biopolymers
6-Methylbenzo[d][1,3]dioxol-5-amine has been utilized in the synthesis of fluorescent derivatives for labeling biopolymers. A study by Crovetto et al. (2008) developed a derivative for labeling polyribocytidilic acid, showing that the fluorescence intensity and decay of the labeled RNA are sensitive to pH, making it useful as a nucleic acid probe (Crovetto et al., 2008).
Electrocatalyst for Amine Dehydrogenation
Research by Luca et al. (2011) explored the use of this compound in electrochemical oxidation catalysis. This study focused on its application in amine dehydrogenation, representing a model for virtual hydrogen storage (Luca et al., 2011).
Photopolymerization Initiator
Cui et al. (2011) investigated Bisbenzo[1,3]dioxol-5-ylmethanone (BBDOM), a compound related to this compound, as a photoinitiator. This research highlighted its effectiveness in photopolymerization, offering advantages over traditional initiators like benzophenone (Cui et al., 2011).
Synthesis of Main-Chain Type Polybenzoxazines
Agag et al. (2011) focused on synthesizing main-chain type polybenzoxazines containing amide and benzoxazine groups. This study is relevant to the chemistry of this compound as it involves related chemical structures and offers insights into advanced polymer design (Agag et al., 2011).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel triazole derivatives from reactions involving compounds related to this compound. Their study evaluated the antimicrobial activities of these derivatives, contributing to pharmaceutical research (Bektaş et al., 2007).
CO2 Fixation onto Amines
Das et al. (2016) used a thiazolium carbene-based catalyst derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2. This approach, relevant to the chemistry of this compound, represents a sustainable method for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Safety and Hazards
The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62052-49-7 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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